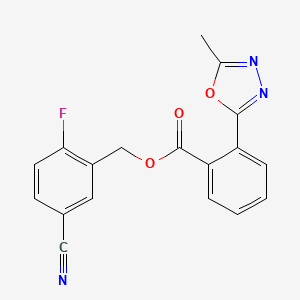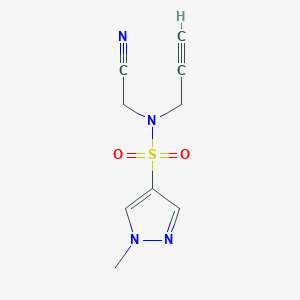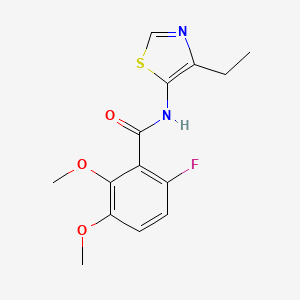![molecular formula C15H16FN5O2S B6625023 4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole](/img/structure/B6625023.png)
4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imidazole or triazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents (e.g., N-bromosuccinimide) are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethyl-3-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole
- 4-ethyl-3-[[5-(4-bromophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole
- 4-ethyl-3-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole
Uniqueness
The presence of the fluorophenyl group in 4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Eigenschaften
IUPAC Name |
4-ethyl-3-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfonylmethyl]-5-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2S/c1-3-21-10(2)19-20-14(21)9-24(22,23)15-17-8-13(18-15)11-4-6-12(16)7-5-11/h4-8H,3,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSMFKQDCFMOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1CS(=O)(=O)C2=NC=C(N2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[2-(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6624942.png)


![(2R)-N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-2-methoxy-2-phenylacetamide](/img/structure/B6624954.png)
![1-[4-[3-(Hydroxymethyl)anilino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6624968.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6624979.png)
![[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B6624985.png)

![(3aR,7aR)-N-[2-(thiophene-2-carbonylamino)ethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B6624999.png)
![N-benzyl-N-(1-methoxy-2-methylpropan-2-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B6625001.png)
![(4aR,7aS)-1-(5-bromopyrimidin-4-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625019.png)
![[(3S,4R)-1-[(2,3-dichlorophenyl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6625025.png)
![(4aR,7aS)-1-(5-bromo-6-methylpyridin-2-yl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625033.png)
![1-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]-4-ethylpiperidin-4-ol](/img/structure/B6625039.png)
